Cas no 117872-75-0 (Fmoc-Thr(Bzl)-OH)
Fmoc-Thr(Bzl)-OH Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-O-benzyl-L-threonine
- Fmoc-THr(Bzl)-OH
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid
- (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid
- Fmoc-L-Thr(Bzl)-OH
- Fmoc-Thr(Bzl)
- H-Pro-OMe•HCl
- Fmoc-Thr9Bzl0-OH
- Fmoc-DL-Thr(Bzl)-OH
- FMOC-THREONINE(BZL)-OH
- N-FMOC-O-benzyl-L-threonine
- N-A-FMOC-O-BENZYL-L-THREONINE
- FMOC-THR(BZL)-OH 98+%
- Fmoc-O-benzyl-L-threonine99%
- PubChem12952
- UCDMMWCWPVCHLL-OSPHWJPCSA-N
- AM82250
- ST24020280
- M03394
- 872F750
- A803841
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benzyl-L-thr
- Fmoc-Thr(Bzl)-OH, >=98.0% (TLC)
- AKOS015895258
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-L-threonine
- MFCD00077073
- (2S,3R)-3-[(Benzyl)oxy]-2-[[[[9H-fluoren-9-yl)methoxy]carbonyl)amino]butanoic acid
- YCA72448
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-benzyl-L-threonine
- (2S, 3R)-3-benzyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- HY-W008957
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-benZyl-L-threonine (Fmoc-L-Thr(BZl)-OH)
- (2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzyloxy)butanoic acid
- AKOS015922859
- (2S,3R)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- DTXSID70583799
- SCHEMBL1737738
- DS-13841
- EN300-1662987
- Q-101846
- O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine
- (2S,3R)-3-benzyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- 117872-75-0
- CS-W009673
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine phenylmethyl ester
- Fmoc-Thr(Bzl)-OH
-
- MDL: MFCD00077073
- Inchi: 1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1
- InChI Key: UCDMMWCWPVCHLL-OSPHWJPCSA-N
- SMILES: O(C(N[C@H](C(=O)O)[C@@H](C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 431.17300
- Monoisotopic Mass: 431.17327290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.9
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.5
Experimental Properties
- Density: 1.2570
- PSA: 84.86000
- LogP: 4.97450
Fmoc-Thr(Bzl)-OH Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
- Storage Condition:2-8°C
Fmoc-Thr(Bzl)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116845-25g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 98% | 25g |
¥778.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116845-5g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 98% | 5g |
¥235.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F116845-100g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 98% | 100g |
¥2400.90 | 2023-09-03 | |
| Fluorochem | M03394-1g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | M03394-5g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 97% | 5g |
£22.00 | 2022-02-28 | |
| Fluorochem | M03394-25g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 97% | 25g |
£100.00 | 2022-02-28 | |
| Fluorochem | M03394-100g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 97% | 100g |
£300.00 | 2022-02-28 | |
| Chemenu | CM248003-100g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 95% | 100g |
$224 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024648-25g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 98% | 25g |
¥935 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024648-5g |
Fmoc-Thr(Bzl)-OH |
117872-75-0 | 98% | 5g |
¥283 | 2024-05-26 |
Fmoc-Thr(Bzl)-OH Suppliers
Fmoc-Thr(Bzl)-OH Related Literature
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Additional information on Fmoc-Thr(Bzl)-OH
Professional Introduction to Fmoc-Thr(Bzl)-OH (CAS No. 117872-75-0)
Fmoc-Thr(Bzl)-OH is a critically important compound in the field of pharmaceutical chemistry and peptidomimetics, widely recognized for its role as a protected amino acid derivative. This compound, with the chemical name N-(9-fluorenylmethoxycarbonyl)-L-threonine benzyl ester hydrochloride, is a key intermediate in the synthesis of peptide-based drugs and biologically active molecules. The presence of the Fmoc (fluorenylmethoxycarbonyl) protecting group and the benzyl ester side chain at the hydroxyl position of threonine makes it a versatile building block for constructing complex peptide structures.
The significance of Fmoc-Thr(Bzl)-OH lies in its applications within solid-phase peptide synthesis (SPPS), a methodology that has revolutionized the production of peptides and peptidomimetics. The benzyl protecting group on the hydroxyl side chain of threonine provides stability during synthetic procedures while allowing selective deprotection at appropriate stages. This characteristic is particularly valuable in multi-step syntheses where orthogonal protection strategies are required to avoid unwanted side reactions.
In recent years, there has been a surge in research focusing on peptidomimetics due to their potential to overcome limitations associated with traditional peptides, such as poor bioavailability and rapid degradation. Fmoc-Thr(Bzl)-OH plays a pivotal role in this area by enabling the synthesis of structurally diverse peptidomimetics that exhibit enhanced pharmacological properties. For instance, modifications at the side chain of threonine can lead to novel compounds with improved binding affinities and selectivities for biological targets.
One of the most compelling aspects of Fmoc-Thr(Bzl)-OH is its utility in the development of targeted therapeutics. Researchers have leveraged this compound to synthesize peptides that mimic natural bioactive sequences while incorporating modifications that enhance their pharmacokinetic profiles. Such advancements are particularly relevant in oncology, where peptidomimetics are being explored as inhibitors of protein-protein interactions crucial for cancer progression.
The integration of computational methods into drug discovery has further highlighted the importance of high-quality intermediates like Fmoc-Thr(Bzl)-OH. Molecular modeling studies have demonstrated that subtle changes in the structure of threonine derivatives can significantly influence binding interactions with therapeutic targets. This underscores the need for precise synthetic tools, which Fmoc-Thr(Bzl)-OH provides through its well-defined chemical properties.
Recent clinical trials have begun to showcase the potential of peptidomimetics derived from intermediates like Fmoc-Thr(Bzl)-OH. These trials focus on conditions where traditional small-molecule drugs have shown limited efficacy. The ability to fine-tune peptide structures using such intermediates offers a promising route to developing next-generation therapeutics with improved therapeutic indices.
The synthetic methodologies associated with Fmoc-Thr(Bzl)-OH have also seen significant advancements. Modern synthetic techniques, including continuous flow chemistry and automated solid-phase synthesis, have enhanced both the efficiency and scalability of peptide production. These innovations are particularly relevant for industrial applications where large-scale synthesis of complex peptidomimetics is required.
The role of Fmoc-Thr(Bzl)-OH extends beyond academic research; it is also a cornerstone in industrial peptide manufacturing. Its stability under various storage conditions and compatibility with standard synthetic protocols make it an indispensable reagent for pharmaceutical companies engaged in peptide drug development. As demand for peptide-based therapeutics grows, so does the reliance on high-quality intermediates like this one.
In conclusion, Fmoc-Thr(Bzl)-OH (CAS No. 117872-75-0) represents a critical component in modern pharmaceutical chemistry and peptidomimetic research. Its unique structural features and versatile applications make it an invaluable tool for scientists working on next-generation therapeutics. As research continues to uncover new applications for peptidomimetics, compounds like this will undoubtedly remain at the forefront of drug discovery efforts.
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